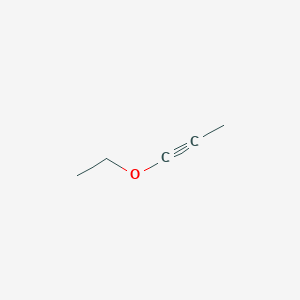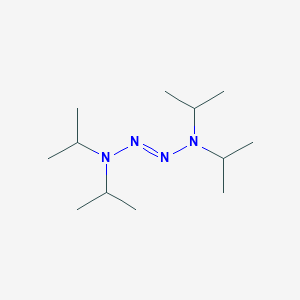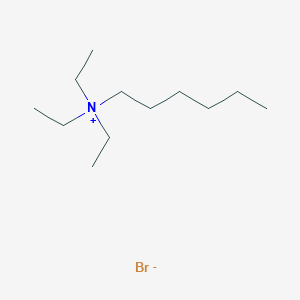
Carbazic acid, 3-(1-propylbutylidene)-, ethyl ester
Descripción general
Descripción
Carbazic acid, 3-(1-propylbutylidene)-, ethyl ester is a chemical compound with the molecular formula C10H20N2O2 . It is also known as 3-(1-Propylbutylidene)carbazic acid ethyl ester . This product is not intended for human or veterinary use and is usually used for research purposes.
Molecular Structure Analysis
The molecule of Carbazic acid, 3-(1-propylbutylidene)-, ethyl ester contains a total of 34 atoms. There are 20 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Aplicaciones Científicas De Investigación
Preparation of α-aza-amino-acid derivatives : Esters and amides of several α-aza-amino-acids (carbazic acids) are used in the preparation of α-aza-peptides, which have applications in peptide synthesis and potentially in drug development (Dutta & Morley, 1975).
Modulation of GABA binding : Ethyl and other alkyl esters of beta-carboline-3-carboxylic acid affect GABA binding in rat brain membranes, influencing benzodiazepine receptor interactions. This has implications for understanding and potentially treating neurological disorders (Skerritt, Johnston, & Braestrup, 1982).
Inhibition of platelet calpains : Ester and amide derivatives of E64c, which include carbazic acid esters, have been studied for their ability to inhibit calpain in platelets, suggesting potential therapeutic applications for blood clotting disorders (Huang, McGowan, & Detwiler, 1992).
Synthesis of complex esters for automotive gear lubricants : Studies have explored the synthesis of complex esters, including those derived from carbazic acid, for use as automotive gear lubricants, indicating their potential in industrial applications (Nagendramma & Kaul, 2008).
Enzymatic resolution of alcohols : Carbazic acid derivatives have been used in the enzymatic resolution of alcohols, a process important in the production of enantiomerically pure compounds, which are crucial in pharmaceutical manufacturing (Kita et al., 2000).
Photodynamic therapy of cancer : Certain derivatives, like the ethyl ester of bacteriochlorin analogues, have shown promise in fluorescence imaging and photodynamic therapy for cancer treatment (Patel et al., 2016).
Propiedades
IUPAC Name |
ethyl N-(heptan-4-ylideneamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-4-7-9(8-5-2)11-12-10(13)14-6-3/h4-8H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCNJXGPWLUWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)OCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbazic acid, 3-(1-propylbutylidene)-, ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















